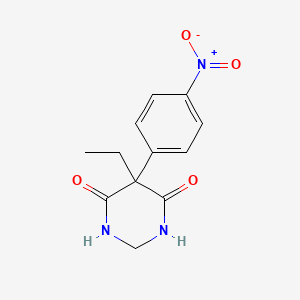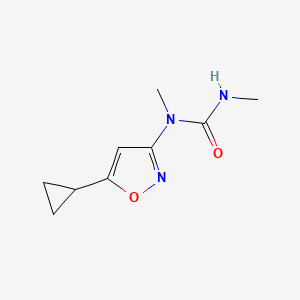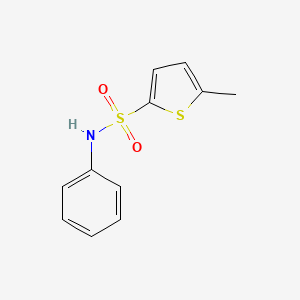![molecular formula C13H10Cl3NO3S B14628739 N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide CAS No. 55688-32-9](/img/structure/B14628739.png)
N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide is a chemical compound with the molecular formula C13H10Cl3NO3S. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a methanesulfonamide group attached to a chlorinated phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the manufacture of various industrial products, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: A related compound with similar structural features but different functional groups.
Triclosan: Another chlorinated phenol derivative with antimicrobial properties.
2,4-Dichlorophenol: A simpler chlorinated phenol used in various chemical applications.
Uniqueness
N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
55688-32-9 |
|---|---|
Formule moléculaire |
C13H10Cl3NO3S |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO3S/c1-21(18,19)17-11-7-9(15)3-5-13(11)20-12-4-2-8(14)6-10(12)16/h2-7,17H,1H3 |
Clé InChI |
GGXHJZXEWYFVKH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




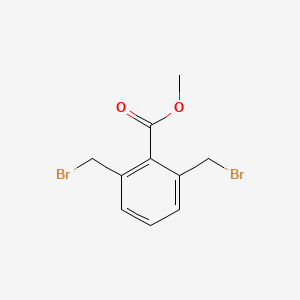
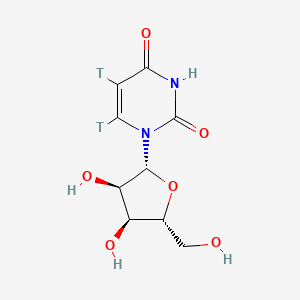
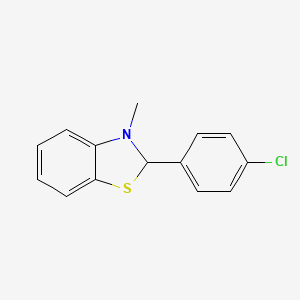
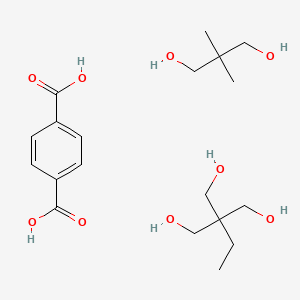
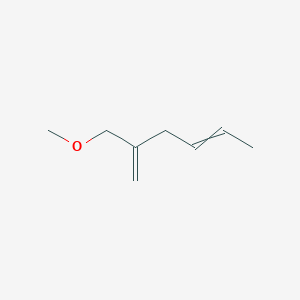

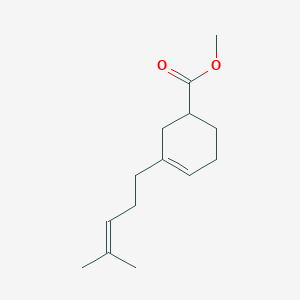
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
